molecular formula C29H23ClN2O7 B4144114 4-{N-[(2-chlorophenyl)carbonyl]-N-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)glycyl}phenyl furan-2-carboxylate

4-{N-[(2-chlorophenyl)carbonyl]-N-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)glycyl}phenyl furan-2-carboxylate

Cat. No.: B4144114
M. Wt: 547.0 g/mol
InChI Key: AMEFRJCHSFXAEB-UHFFFAOYSA-N
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Description

4-{N-[(2-chlorophenyl)carbonyl]-N-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)glycyl}phenyl furan-2-carboxylate is a complex organic compound with a unique structure that includes a chlorobenzoyl group, a dioxo-azatricyclo decyl group, and a furoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{N-[(2-chlorophenyl)carbonyl]-N-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)glycyl}phenyl furan-2-carboxylate involves multiple steps, starting with the preparation of the key intermediatesThe reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

4-{N-[(2-chlorophenyl)carbonyl]-N-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)glycyl}phenyl furan-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

4-{N-[(2-chlorophenyl)carbonyl]-N-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)glycyl}phenyl furan-2-carboxylate has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialized materials and chemicals

Mechanism of Action

The mechanism of action of 4-{N-[(2-chlorophenyl)carbonyl]-N-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)glycyl}phenyl furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other derivatives of dioxo-azatricyclo decyl groups and chlorobenzoyl groups, such as:

Uniqueness

The uniqueness of 4-{N-[(2-chlorophenyl)carbonyl]-N-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)glycyl}phenyl furan-2-carboxylate lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

[4-[2-[(2-chlorobenzoyl)-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)amino]acetyl]phenyl] furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H23ClN2O7/c30-21-5-2-1-4-20(21)26(34)31(32-27(35)24-17-7-8-18(14-17)25(24)28(32)36)15-22(33)16-9-11-19(12-10-16)39-29(37)23-6-3-13-38-23/h1-6,9-13,17-18,24-25H,7-8,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMEFRJCHSFXAEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C3C2C(=O)N(C3=O)N(CC(=O)C4=CC=C(C=C4)OC(=O)C5=CC=CO5)C(=O)C6=CC=CC=C6Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H23ClN2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

547.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{N-[(2-chlorophenyl)carbonyl]-N-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)glycyl}phenyl furan-2-carboxylate
Reactant of Route 2
4-{N-[(2-chlorophenyl)carbonyl]-N-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)glycyl}phenyl furan-2-carboxylate
Reactant of Route 3
Reactant of Route 3
4-{N-[(2-chlorophenyl)carbonyl]-N-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)glycyl}phenyl furan-2-carboxylate
Reactant of Route 4
Reactant of Route 4
4-{N-[(2-chlorophenyl)carbonyl]-N-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)glycyl}phenyl furan-2-carboxylate
Reactant of Route 5
4-{N-[(2-chlorophenyl)carbonyl]-N-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)glycyl}phenyl furan-2-carboxylate
Reactant of Route 6
4-{N-[(2-chlorophenyl)carbonyl]-N-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)glycyl}phenyl furan-2-carboxylate

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